molecular formula C11H18O3 B15302736 Methyl 2-(cyclopentanecarbonyl)butanoate

Methyl 2-(cyclopentanecarbonyl)butanoate

Cat. No.: B15302736
M. Wt: 198.26 g/mol
InChI Key: XFVANGLYEBHLPM-UHFFFAOYSA-N
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Description

Methyl 2-(cyclopentanecarbonyl)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are widely used in various industries, including perfumes and flavorings. This compound, with the molecular formula C11H18O3, is known for its unique structure, which includes a cyclopentane ring attached to a butanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing esters, including Methyl 2-(cyclopentanecarbonyl)butanoate, is through nucleophilic acyl substitution. This involves reacting an acid chloride with an alcohol. For this compound, cyclopentanecarbonyl chloride can be reacted with methyl butanoate under controlled conditions to yield the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction is typically carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity. Catalysts may be used to speed up the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclopentanecarbonyl)butanoate, like other esters, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(cyclopentanecarbonyl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(cyclopentanecarbonyl)butanoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of an alcohol and an acid. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(cyclopentanecarbonyl)butanoate is unique due to its cyclopentane ring, which imparts distinct chemical properties and reactivity compared to simpler esters. This structural feature makes it a valuable compound for studying the effects of ring structures on ester reactivity and stability .

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 2-(cyclopentanecarbonyl)butanoate

InChI

InChI=1S/C11H18O3/c1-3-9(11(13)14-2)10(12)8-6-4-5-7-8/h8-9H,3-7H2,1-2H3

InChI Key

XFVANGLYEBHLPM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1CCCC1)C(=O)OC

Origin of Product

United States

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